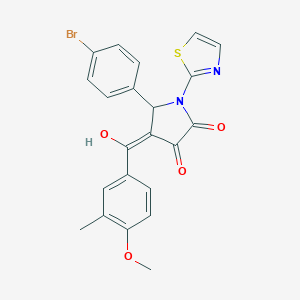![molecular formula C22H16N4O2 B264019 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B264019.png)
4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one is not fully understood. However, research has suggested that it exerts its biological effects by interacting with specific targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one exhibits various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and arresting the cell cycle. It has also been shown to exhibit antifungal and antibacterial activities. In addition, it has been used as a probe for the study of protein-ligand interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one in lab experiments is its potential for diverse applications in various fields. It is also relatively easy to synthesize, making it readily available for research. However, one limitation is the lack of a clear understanding of its mechanism of action, which hinders its further development and optimization for specific applications.
Direcciones Futuras
There are several future directions for research on 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one. One area of interest is the optimization of its biological activities for specific applications, such as anticancer and antifungal agents. Another area of interest is the development of novel materials using this compound as a building block. Additionally, further research is needed to elucidate its mechanism of action and identify its specific targets in cells.
Métodos De Síntesis
The synthesis of 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one involves the reaction of 4-methoxybenzaldehyde and 6-amino-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of acetic acid and acetic anhydride. The resulting product is then treated with cyclohexanone and acetic acid to obtain the final compound.
Aplicaciones Científicas De Investigación
Research has shown that 4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one has potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, it has been used as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics. In biochemistry, it has been used as a probe for the study of protein-ligand interactions.
Propiedades
Fórmula molecular |
C22H16N4O2 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
4-[3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H16N4O2/c1-28-17-12-8-15(9-13-17)21-23-24-22-19-5-3-2-4-18(19)20(25-26(21)22)14-6-10-16(27)11-7-14/h2-13,25H,1H3 |
Clave InChI |
LJDYFPSVAKMAJS-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=NN=C3N2NC(=C4C=CC(=O)C=C4)C5=CC=CC=C53 |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2NC(=C4C=CC(=O)C=C4)C5=CC=CC=C53 |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C3N2NC(=C4C=CC(=O)C=C4)C5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-2-[4-(5-cyano-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide](/img/structure/B263942.png)
![allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide](/img/structure/B263949.png)
![(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B263964.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanolate](/img/structure/B263965.png)
![5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263966.png)
![4-(3-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B263972.png)
![N-[4-(aminosulfonyl)benzyl]-2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B263978.png)
![(6Z)-6-[10-(2-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264005.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B264007.png)
![2-[(3-chlorobenzyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B264008.png)
![(3Z)-5-(3-methoxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B264020.png)
![2-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B264032.png)
![6-(furan-2-yl)-2-methyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B264037.png)